1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[5-phenyl-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS/c1-2-24(30)29-22(16-21(26-29)18-10-5-3-6-11-18)20-17-28(19-12-7-4-8-13-19)27-25(20)23-14-9-15-31-23/h3-15,17,22H,2,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUQOWJVTZAOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one is a complex heterocyclic structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through methods such as cyclization and condensation reactions. For instance, the incorporation of thiophene and bipyrazole moieties can be achieved through multi-step synthetic pathways involving hydrazones and chalcone derivatives.
Biological Activity Overview
The biological activities of this compound are primarily attributed to its structural components, particularly the pyrazole and thiophene rings. These moieties are known for their diverse pharmacological properties.
Anticancer Activity
Studies have shown that compounds with pyrazole structures exhibit significant anticancer activity. For example, derivatives containing the pyrazole scaffold have been tested against various cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), demonstrating IC50 values in the low micromolar range, indicating potent cytotoxic effects . The proposed mechanism includes inhibition of DNA synthesis and induction of apoptosis in cancer cells.
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented extensively. Pyrazole derivatives have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria . The thiophene component further enhances this activity due to its ability to disrupt microbial cell membranes.
Anti-inflammatory Effects
Compounds containing thiophene and pyrazole rings also exhibit anti-inflammatory properties. The mechanisms suggested include inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
The mechanisms by which 1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one exerts its biological effects can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Induction of Apoptosis : It is believed to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, thus reducing oxidative stress .
Case Studies
Several studies highlight the promising biological activities of compounds related to 1-(1',5-diphenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one:
Scientific Research Applications
Key Structural Features
- Bipyrazole Core : This moiety is known for its ability to interact with various biological targets.
- Thiophene Ring : Often associated with enhanced electronic properties and biological activity.
- Diphenyl Groups : These provide stability and may influence the compound's lipophilicity.
Biological Activities
The compound exhibits several promising biological activities, which are summarized below:
Anticancer Activity
Research indicates that compounds with similar structural motifs may exhibit significant anticancer properties. The bipyrazole scaffold has been linked to the inhibition of enzymes critical in cancer progression such as:
- Telomerase
- Histone Deacetylases (HDAC)
- Thymidylate Synthase
A study evaluating related pyrazole derivatives demonstrated promising results against various cancer cell lines, suggesting that this compound may also have similar mechanisms of action.
Antioxidant Activity
The presence of methoxy groups within the structure is believed to enhance antioxidant properties by scavenging free radicals. Antioxidants play a vital role in mitigating oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Compounds containing thiophene and pyrazole rings often exhibit anti-inflammatory effects. This potential could be significant in addressing chronic diseases where inflammation plays a critical role.
Study 1: Anticancer Efficacy Evaluation
In an evaluation involving derivatives of similar compounds tested against breast cancer cell lines (MCF-7), results indicated IC50 values ranging from 3.37 µM to 5.64 µM for some derivatives, which points to strong anticancer activity. This suggests that the target compound may exhibit potent effects against similar cancer types.
Study 2: Structure-Activity Relationship (SAR) Analysis
A SAR study on related bipyrazole derivatives highlighted that modifications in substituents significantly impact biological activity. The presence of electron-donating groups like methoxy was found to enhance activity against cancer cells while maintaining low toxicity levels.
Comparison with Similar Compounds
Table 1: Key Analogs and Their Bioactivities
Molecular and Physicochemical Properties
- Electronic Effects : The electron-rich thiophene may engage in π-π stacking or sulfur-mediated hydrogen bonding, unlike furan or phenyl groups .
- Docking Performance: Analogs with chloroquinoline and fluorophenyl groups () achieve high docking scores due to complementary interactions with hydrophobic pockets in InhA . The target compound’s propanone group may offer similar advantages over shorter ethanone chains.
Key Research Findings
Halogenation Enhances Bioactivity : Chlorine and fluorine substituents in analogs (e.g., 5i, 9g) correlate with lower MIC values and stronger target binding .
Thiophene vs. Furan : Thiophene-containing compounds (e.g., target compound, 9g) exhibit superior antitubercular activity compared to furan derivatives, likely due to increased lipophilicity and electronic interactions .
Ketone Chain Length : Propan-1-one derivatives may offer improved metabolic stability over ethan-1-one analogs, though this requires experimental validation .
Q & A
Q. Table 1: Optimization Parameters for Key Reactions
| Step | Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclocondensation | Reflux, propionic acid, 15 min | 65–75 | >95% | |
| Thiophene coupling | Pd catalysis, 80°C, 12 h | 50–60 | 90–93% | |
| Recrystallization | Ethanol:DMSO (3:1), −20°C | – | 99% |
Basic Question: How is the molecular structure confirmed experimentally?
Answer:
Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–8.2 ppm) and ketone carbonyls (δ 195–205 ppm). Diastereotopic protons in the dihydropyrazole ring appear as AB quartets (δ 3.5–4.5 ppm) .
- X-ray Crystallography : SHELX software refines crystal packing and hydrogen-bonding networks. For example, C–H···O interactions stabilize the dihydro-1'H conformation .
- HR-MS : Molecular ion peaks [M+H] confirm the molecular formula (e.g., CHNOS requires m/z 464.16) .
Advanced Question: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):
- Variable-Temperature NMR : Detect restricted rotation in the bipyrazole core by observing coalescence of proton signals at elevated temperatures .
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to validate conformers .
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine structures with pseudo-merohedral twinning .
Advanced Question: What strategies optimize bioactivity studies against resistant bacterial strains?
Answer:
- Target Identification : Screen against microbial enzymes (e.g., DNA gyrase) using molecular docking (AutoDock Vina) and validate with MIC assays .
- SAR Analysis : Modify the thiophene or phenyl groups to enhance lipophilicity (ClogP 3.5–4.0 improves membrane permeability) .
- Metabolic Stability : Incubate with liver microsomes (CYP450 isoforms) to assess oxidative degradation pathways .
Q. Table 2: Representative Bioactivity Data
| Derivative | MIC (µg/mL) vs. MRSA | ClogP | CYP3A4 T (min) | Reference |
|---|---|---|---|---|
| Parent Compound | 32 | 3.8 | 12 | |
| 4-Fluoro-phenyl | 8 | 4.1 | 18 | |
| 3-Nitro-thiophene | 64 | 3.2 | 8 |
Advanced Question: How can computational modeling guide the design of derivatives with enhanced reactivity?
Answer:
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (ΔE ≈ 4.5 eV) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to optimize solubility without compromising crystallinity .
- Docking Studies : Identify key binding residues (e.g., Arg in COX-1) for selective inhibition .
Advanced Question: What experimental designs resolve low yields in scale-up synthesis?
Answer:
- Flow Chemistry : Continuous-flow reactors reduce reaction times (e.g., from 12 h to 30 min) and improve mixing for exothermic steps .
- DoE (Design of Experiments) : Apply Taguchi methods to optimize variables (temperature, catalyst loading, stoichiometry) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
